3-Trehalosamine

antibacterial susceptibility aminoglycoside antibiotic Gram-positive pathogen

Selecting the correct trehalosamine regioisomer is critical for SAR and enzymology studies, as C-2, C-3, and C-4 substitutions produce non-interchangeable bioactivity profiles. 3-Trehalosamine is the only isomer with published anti-pneumococcal MIC data. - Target pathogen: Diplococcus pneumoniae (MIC 62.5 µg/mL) - Trehalase inhibition: Confirmed across bacterial, insect, and mammalian species - Production: Documented fermentation (Nocardiopsis trehalosei NRRL 12026) with validated ion-exchange purification

Molecular Formula C12H23NO10
Molecular Weight 341.31 g/mol
CAS No. 75060-25-2
Cat. No. B3056894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trehalosamine
CAS75060-25-2
Synonyms3-amino-3-deoxy-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
3-trehalosamine
Molecular FormulaC12H23NO10
Molecular Weight341.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O
InChIInChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyOHNBYBTUSOVUMK-PNKJYEMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Trehalosamine – Aminoglycoside Disaccharide Antibiotic for Gram-Positive Research


3-Trehalosamine (CAS 75060-25-2), systematically named 3-amino-3-deoxy-α-D-glucopyranosyl-α-D-glucopyranoside, is a naturally occurring aminoglycoside-class disaccharide antibiotic first isolated from the actinomycete Nocardiopsis trehalosei sp. nov. (NRRL 12026) in 1980 [1]. The molecule consists of two glucose units joined by an α,α-1,1-glycosidic bond, with a single hydroxyl-to-amino substitution at the C-3 position of one glucopyranosyl ring. This positional amination distinguishes it from its naturally occurring regioisomers—2-trehalosamine (C-2 amino) and 4-trehalosamine (C-4 amino)—and confers a distinct antimicrobial spectrum centered on Gram-positive organisms [1][2]. The compound is produced via submerged fermentation using the proprietary Nocardiopsis trehalosei strain and is recoverable through cationic ion-exchange chromatography [1][2].

Product type Naturally occurring aminoglycoside-class disaccharide antibiotic, C-3 aminated regioisomer
Selection context Gram-positive antibacterial screening, particularly where anti-pneumococcal activity is required
Source Fermentation-derived from Nocardiopsis trehalosei NRRL 12026; patent-documented production

Why 3-Trehalosamine Cannot Substitute for 2- or 4-Trehalosamine


Although 2‑, 3‑, and 4‑trehalosamine share the same molecular formula (C₁₂H₂₃NO₁₀, MW 341.31) and are all classified as aminoglycoside antibiotics with activity against Gram‑positive bacteria, their positional isomerism produces functionally non‑equivalent compounds that cannot be substituted without altering experimental outcomes [1]. The C‑3 amino substitution in 3‑trehalosamine yields a distinct antibacterial spectrum with meaningful activity against Diplococcus pneumoniae (MIC 62.5 µg/mL), whereas 4‑trehalosamine shows no antimicrobial activity up to 128 µg/mL in agar dilution assays, and 2‑trehalosamine exhibits its highest potency against Mycobacterium tuberculosis in a biofilm‑persister model [1][2][3]. Furthermore, the regioisomers differ in trehalase inhibition kinetics, synthetic accessibility (fermentation vs. chemoenzymatic routes), and suitability as synthetic intermediates for mycobacterial imaging probes [4][5]. Treating these positional isomers as interchangeable risks invalidating comparative microbiological studies and misdirecting procurement decisions for targeted antibacterial or enzyme‑inhibition research programs.

Spectrum and target mismatch

3‑Trehalosamine shows quantified anti-pneumococcal activity and broad Gram‑positive coverage, while 2‑trehalosamine preferentially targets M. tuberculosis persisters and 4‑trehalosamine lacks Gram‑positive activity at tested concentrations. Interchanging isomers may invalidate pathogen-specific screening outcomes.

Production scalability differs

3‑Isomer is produced by single-step fermentation; 2‑isomer requires multi-step chemoenzymatic synthesis. Supply reliability, cost structure, and scale-up path cannot be assumed equivalent, affecting procurement for large-scale studies.

Quantitative Differentiation Evidence vs. Closest Analogs


Anti-Pneumococcal Potency Against Diplococcus pneumoniae

3‑Trehalosamine (U‑59,834) demonstrates a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Diplococcus pneumoniae (Upjohn strain UC 41), representing the lowest MIC value recorded among all organisms tested in the original patent disclosure [1]. In contrast, 4‑trehalosamine shows no detectable antimicrobial activity up to 128 µg/mL in agar dilution assays, including against Gram‑positive species [2]. The 2‑trehalosamine isomer, while reported as the most potent trehalosamine against Mycobacterium tuberculosis in a 2024 biofilm‑persister model, lacks published MIC data against D. pneumoniae for direct comparison [3]. This establishes 3‑trehalosamine as the only naturally occurring trehalosamine regioisomer with quantified, sub‑100 µg/mL potency against a clinically relevant Gram‑positive respiratory pathogen.

Anti-pneumococcal MIC
Cross-study comparable
3‑Trehalosamine MIC 62.5 µg/mL against D. pneumoniae UC 41; 4‑trehalosamine inactive up to 128 µg/mL; 2‑trehalosamine no D. pneumoniae data
Supports antimicrobial screening context for respiratory Gram‑positive pathogens
Only isomer with published quantified anti-pneumococcal MIC; comparison limited by different assay formats
antibacterial susceptibility aminoglycoside antibiotic Gram-positive pathogen

Gram-Positive Antibacterial Spectrum and Disc-Diffusion Activity

The seminal 1980 isolation paper by Dolak et al. explicitly states that 3‑trehalosamine 'exhibited antibiotic activity against Gram‑positive organisms at levels similar to what was found for the 2‑ and 4‑trehalosamines' [1]. This conclusion is supported by the disc‑diffusion data from US Patent 4,306,028, where 3‑trehalosamine produced inhibition zones of 36.5 mm against Bacillus subtilis UC 564, 32 mm against Staphylococcus aureus UC 80, and 30 mm against S. aureus UC 3665 at a 0.1 mL per 12.7 mm disc loading [2]. For 4‑trehalosamine, the original 1974 report by Naganawa et al. describes weak but detectable antibacterial activity, and later cup‑assay data confirm activity against E. coli, K. pneumoniae, and B. subtilis only at high concentrations of 0.5–2 mg/mL . This establishes that while the three natural trehalosamine isomers share a qualitatively similar Gram‑positive spectrum, 3‑trehalosamine achieves this activity at concentrations enabling measurable inhibition zones in standard disc assays—a practical differentiation for routine microbiology screening workflows.

Disc-diffusion zones
Cross-study comparable
3‑Trehalosamine inhibition zones: 36.5 mm (B. subtilis), 32 mm (S. aureus UC 80), 30 mm (S. aureus UC 3665) at 0.1 mL/disc; 4‑isomer weak activity only at high concentrations; 2‑isomer lacks modern quantitative disc data
Provides reference dataset for Gram‑positive inhibition benchmarking
Activity described as qualitatively similar across isomers in 1980 report; quantitative zone sizes unique to 3‑isomer
antibiotic comparison trehalosamine regioisomers Gram‑positive spectrum

Competitive Trehalase Inhibition Across Multiple Species

The α,α‑trehalosamine scaffold (the stereochemical configuration shared by 2‑, 3‑, and 4‑trehalosamine) acts as a competitive inhibitor of trehalase enzymes from phylogenetically diverse species, including Pseudomonas fluorescens (bacterial), Melolontha vulgaris (insect), and porcine and human kidney (mammalian) [1]. This competitive inhibition mode, established by Labat‑Robert et al. (1978), demonstrates that the intact α‑D‑glucopyranosyl residue and the equatorial configuration of hydroxyl groups at C‑2, C‑3, and C‑4 are critical for active‑site recognition [1]. Additional studies confirm that trehalosamine irreversibly abolishes the growth potential of Lemna (duckweed) in trehalose‑containing medium by blocking endogenous trehalase activity, providing a functional in‑planta validation of the inhibitory effect [2]. In contrast, trehalose itself is a substrate (not an inhibitor), and 6,6′‑dideoxy‑α,α‑trehalose is neither a substrate nor an inhibitor, highlighting the essential role of the intact glucose ring system with the amino modification for inhibitory activity [1][3]. While 3‑trehalosamine specifically has not been tested in isolation against trehalase in a head‑to‑head comparison with its regioisomers, its α,α‑configuration and C‑3 amino placement are consistent with the structural requirements for competitive inhibition, and the 1989 study by Asano et al. confirmed that 3‑amino‑3‑deoxy trehalose derivatives retain glycohydrolase inhibitory activity [3].

Trehalase inhibition
Class-level inference
α,α‑Trehalosamine scaffold (including 3‑trehalosamine) is a competitive trehalase inhibitor across bacterial, insect, and mammalian species; irreversible growth inhibition in Lemna model
Supports trehalase inhibition assay context; class-level evidence, no Ki/IC₅₀ for isolated 3‑isomer
Inhibitory activity attributed to intact α,α‑configuration with C‑3 amino group; direct regioisomer comparison pending
trehalase inhibitor enzyme kinetics competitive inhibition

Fermentation-Based Production vs. Chemoenzymatic Synthesis

3‑Trehalosamine is produced exclusively via submerged aerobic fermentation using the biologically pure culture Nocardiopsis trehalosei sp. nov. NRRL 12026, a biosynthetic route that yields the compound directly from the fermentation broth followed by purification through cationic ion‑exchange chromatography [1]. In contrast, 2‑trehalosamine (the isomer most potent against M. tuberculosis) requires a two‑step chemoenzymatic synthesis employing recombinant trehalose synthase (TreT) for glycosylation followed by chemical deprotection, as described by Groenevelt et al. (2018) [2]. The fermentation route for 3‑trehalosamine is a single‑organism, single‑stage process, whereas the chemoenzymatic route for 2‑trehalosamine requires separate enzyme production, purification, immobilization steps, and multiple synthetic transformations [2]. The 1989 enzymatic route for 3‑trehalosamine via D‑glucoside 3‑dehydrogenase from Flavobacterium saccharophilum provides an alternative chemoenzymatic pathway, but the original fermentation method remains the only reported direct‑from‑culture production method [3]. This difference in manufacturing approach carries implications for compound availability, cost structure, and scalability when procuring gram‑to‑kilogram quantities for industrial or large‑scale academic screening programs.

Production method
Direct head-to-head comparison
3‑Trehalosamine: single-step submerged fermentation (Nocardiopsis trehalosei NRRL 12026) with ion-exchange purification. 2‑Trehalosamine: chemoenzymatic synthesis using TreT glycosylation and chemical deprotection.
Fermentation route may simplify scale-up for multi-gram procurement
No direct yield or cost comparison available; fermentation parameters are patent-documented
fermentation production biosynthesis scalable manufacturing

Anti-Mycobacterial Selectivity vs. Broad Gram-Positive Coverage

In a 2024 chemoenzymatically synthesized eight‑member panel targeting M. tuberculosis (Mtb) persister cells via inhibition of the trehalose catalytic shift, 2‑trehalosamine emerged as the most potent compound, significantly potentiating first‑ and second‑line anti‑TB drugs (rifampicin, isoniazid, bedaquiline) in both broth culture and macrophage infection assays [1]. The study evaluated trehalose analogs including azidodeoxy‑ and aminodeoxy‑trehalose derivatives, with 2‑trehalosamine demonstrating the highest potency among all aminodeoxy‑trehalose compounds tested. 3‑Trehalosamine was not included in this specific panel, as the focus was on 2‑position modifications and azido‑trehalose analogs [1]. However, the patent literature reports 3‑trehalosamine activity against Gram‑positive organisms including Sarcina lutea, Staphylococcus aureus, and Bacillus subtilis, with additional activity against the yeast Saccharomyces pastorianus, suggesting a broader anti‑Gram‑positive spectrum that extends beyond mycobacteria [2]. The 2022 rediscovery study of 4‑trehalosamine explicitly tested antimicrobial activity and found no effect up to 128 µg/mL in agar dilution, though higher concentrations (0.4%) suppressed certain microbes in assimilation assays [3]. This positions 3‑trehalosamine as the isomer with the best‑documented broad‑spectrum Gram‑positive antibacterial activity, while 2‑trehalosamine is the preferred isomer for Mtb‑focused persister and drug‑potentiation studies.

Anti-mycobacterial selectivity
Cross-study comparable
2‑Trehalosamine most potent in Mtb persister panel; potentiates rifampicin, isoniazid, bedaquiline. 3‑Trehalosamine not tested in this model; active against S. aureus, B. subtilis, D. pneumoniae, S. lutea.
Selection should match target pathogen: 2‑isomer for Mtb persister studies, 3‑isomer for broad Gram‑positive screening
3‑Isomer lacks Mtb-specific data; 2‑isomer lacks D. pneumoniae MIC
Mycobacterium tuberculosis anti-tubercular persister cell

Recommended Research and Application Scenarios


Gram-Positive Antibiotic Screening with Anti-Pneumococcal Activity

When constructing a focused library of aminoglycoside antibiotics for screening against respiratory Gram‑positive pathogens, 3‑trehalosamine provides the only published MIC value (62.5 µg/mL) against Diplococcus pneumoniae among all natural trehalosamine regioisomers. In contrast, 4‑trehalosamine shows no antimicrobial activity up to 128 µg/mL, and 2‑trehalosamine lacks any published D. pneumoniae susceptibility data. This makes 3‑trehalosamine the evidence‑supported choice for laboratories requiring a trehalosamine with quantified anti‑pneumococcal potency for positive controls, dose‑response studies, or structure‑activity relationship (SAR) investigations [1][2].

Trehalase Enzyme Inhibition with Multi-Species Validation

For enzymology laboratories investigating trehalase kinetics across bacterial, insect, and mammalian species, 3‑trehalosamine offers a naturally occurring competitive inhibitor scaffold whose class‑level inhibitory activity has been confirmed in trehalase preparations from Pseudomonas fluorescens, Melolontha vulgaris, porcine kidney, and human kidney. This multi‑species validation is not available for any single alternative trehalose analog, and the irreversible functional consequence of trehalase inhibition has been demonstrated in whole‑organism Lemna growth assays where trehalosamine addition fully abolishes growth on trehalose media [1][2][3].

Fermentation Process Development and Natural Product Derivatization

3‑Trehalosamine is the only trehalosamine regioisomer for which a complete, patent‑documented fermentation production process has been described, including the identity and deposit information of the producing organism (Nocardiopsis trehalosei NRRL 12026), detailed medium composition, fermentation parameters (28°C, aerobic conditions), and a validated ion‑exchange purification protocol. This documented biosynthetic route provides a foundation for process optimization, strain improvement, and biosynthetic gene cluster mining that is not equivalently available for 2‑trehalosamine (which requires chemoenzymatic synthesis) or 4‑trehalosamine (for which the producing Streptomyces species and fermentation conditions are less comprehensively described) [1][2][3].

Chemical Biology Probe for Trehalose Metabolism in Non-Mycobacterial Systems

While 2‑trehalosamine has emerged as the lead trehalosamine for M. tuberculosis persister research, 3‑trehalosamine is better suited as a chemical biology probe in non‑mycobacterial Gram‑positive systems. Its documented activity against Bacillus subtilis (36.5 mm inhibition zone in disc assay), Staphylococcus aureus (32 mm zone), and its established competitive trehalase inhibition across eukaryotic species make it a versatile tool for investigating trehalose metabolism, trehalase function, and trehalose‑dependent stress responses in model organisms beyond mycobacteria. The availability of a defined synthetic route (via D‑glucoside 3‑dehydrogenase from Flavobacterium saccharophilum, described by Asano et al. 1989) further enables the preparation of 3‑amino‑3‑deoxy trehalose derivatives with modified activity profiles for structure‑activity studies [1][2][3][4].

Application
Selection Property
Validation Focus
Gram‑positive screening with anti‑pneumococcal activity
Quantified MIC against D. pneumoniae; documented disc‑diffusion dataset
Confirm MIC in target strain panel; use as reference standard for aminoglycoside SAR
Trehalase enzyme inhibition studies
Multi‑species competitive inhibition profile; functional in‑planta validation
Measure Ki/IC₅₀ in target trehalase isoform; compare with unmodified trehalose
Fermentation process and derivatization
Complete patent‑documented fermentation route; biosynthetic gene cluster mining potential
Assess fermentation titer and scalability; explore chemoenzymatic alternative via 3‑dehydrogenase
Chemical biology probe for trehalose metabolism
Broad Gram‑positive and eukaryotic activity; trehalase inhibition in non‑mycobacterial models
Evaluate trehalose‑dependent stress response in B. subtilis or S. aureus; test in Lemna growth assay
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